LogP Comparison: Enhanced Hydrophobicity for Improved Organic Phase Partitioning Relative to 5-Hydroxyisophthalic Acid
3-Hydroxy-5-(methoxycarbonyl)benzoic acid exhibits a calculated LogP of approximately 1.86. In contrast, the structurally related but non-esterified analog 5-hydroxyisophthalic acid (CAS 618-83-7) has a significantly lower LogP (predicted <0.5) due to the presence of two free carboxylic acid groups. [1] This difference in lipophilicity directly impacts compound behavior in liquid-liquid extractions, reversed-phase chromatography, and membrane permeability predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 1.86 |
| Comparator Or Baseline | 5-Hydroxyisophthalic acid (CAS 618-83-7) with two free carboxylic acids; predicted LogP <0.5 |
| Quantified Difference | ΔLogP >1.3 units; approximately 20-fold higher octanol-water partition coefficient |
| Conditions | In silico prediction (ALOGPS or similar algorithm) |
Why This Matters
Procurement of the correct monomethyl ester ensures predictable organic phase partitioning during workup and chromatography, critical for synthetic reproducibility and purification efficiency.
- [1] PubChem. 5-Hydroxyisophthalic acid. CID 72988. View Source
